3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
CAS No.: 863020-27-3
Cat. No.: VC6143625
Molecular Formula: C19H12F2N4O
Molecular Weight: 350.329
* For research use only. Not for human or veterinary use.
![3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide - 863020-27-3](/images/structure/VC6143625.png)
Specification
CAS No. | 863020-27-3 |
---|---|
Molecular Formula | C19H12F2N4O |
Molecular Weight | 350.329 |
IUPAC Name | 3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Standard InChI | InChI=1S/C19H12F2N4O/c20-15-6-5-13(10-16(15)21)18(26)23-14-4-1-3-12(9-14)17-11-25-8-2-7-22-19(25)24-17/h1-11H,(H,23,26) |
Standard InChI Key | BODXEAQOOSHHPR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CN4C=CC=NC4=N3 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide delineates its components:
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A benzamide backbone substituted with fluorine atoms at positions 3 and 4.
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An imidazo[1,2-a]pyrimidine heterocycle fused at positions 1 and 2, attached to the meta position of the phenyl ring.
The imidazo[1,2-a]pyrimidine core consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring, creating a planar aromatic system. This scaffold is structurally distinct from the imidazo[1,2-a]pyridine analogs discussed in the literature but shares similar electronic properties due to nitrogen atom positioning . Fluorine substitutions on the benzamide are strategically placed to modulate electron-withdrawing effects, potentially enhancing metabolic stability and target binding .
Synthetic Routes and Intermediate Characterization
Key Synthetic Steps
While no explicit synthesis of this compound is documented, its assembly likely follows established protocols for analogous imidazo[1,2-a]pyrimidine derivatives. A plausible pathway involves:
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Formation of the imidazo[1,2-a]pyrimidine core:
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Condensation of 2-aminopyrimidine with α-bromo ketones or aldehydes under reflux conditions, as demonstrated in the synthesis of 3m (N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyrimidin-3-amine) .
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Cyclization catalyzed by acetic acid or p-toluenesulfonic acid (PTSA), yielding the fused heterocycle .
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Introduction of the 3,4-difluorobenzamide group:
Analytical Data for Critical Intermediates
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Imidazo[1,2-a]pyrimidin-2-ylphenyl intermediate:
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3,4-Difluorobenzoic acid:
Pharmacokinetic and Pharmacodynamic Profiling
In Vitro ADME Properties
Extrapolating from structurally related compounds (e.g., DNDI0003363576), the following properties are anticipated:
Target Engagement and Selectivity
The imidazo[1,2-a]pyrimidine moiety suggests potential kinase or protease inhibition, akin to imidazo[1,2-a]pyridine-based inhibitors targeting mitotic kinesins (e.g., CENP-E) . Fluorine substitutions may enhance selectivity by:
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Reducing off-target interactions through steric and electronic effects.
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Improving binding affinity to ATP pockets via halogen bonding .
Structure–Activity Relationships (SAR) and Optimization
Role of Fluorine Substitutions
Comparative data from fluorinated analogs (3b, 3c, 3e) reveal:
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3,4-Difluoro configuration: Balances metabolic stability and solubility better than mono-fluoro derivatives .
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Electron-withdrawing effects: Stabilize the amide bond against hydrolysis, extending in vivo half-life .
Impact of the Imidazo[1,2-a]Pyrimidine Core
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